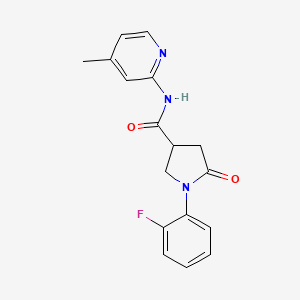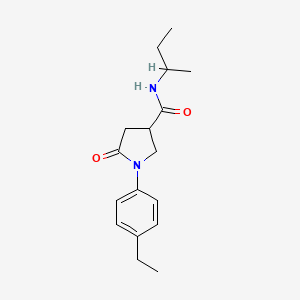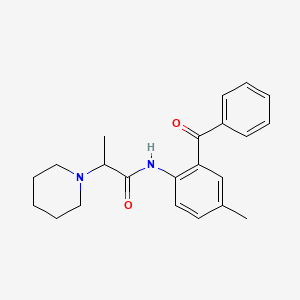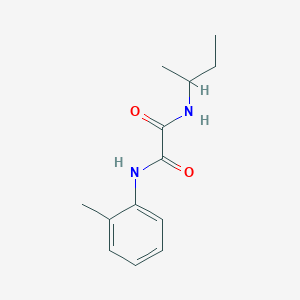![molecular formula C21H23N3O3 B4013166 N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013166.png)
N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
This compound falls within a category of organic compounds known for their diverse biological activities and chemical properties. The structural components suggest it could be of interest in the fields of medicinal chemistry and material science due to the presence of a pyrrolidine ring, amide functionalities, and substituted phenyl groups.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, including acylation, amidation, and ring-closure reactions. For example, Zhou et al. (2008) described the synthesis of an orally active histone deacetylase inhibitor, emphasizing the importance of selective inhibition provided by specific functional groups (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using spectroscopic techniques such as NMR, UV-Visible, and FT-IR, as demonstrated by Singh et al. (2014) in their study of a pyrrole containing chalcone derivative (Singh et al., 2014).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be influenced by the presence of functional groups. Liu et al. (2014) investigated the acylation of alcohols using a DMAP salt, showcasing the impact of catalysis on chemical reactions (Liu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's application potential. Faghihi and Mozaffari (2008) synthesized new polyamides to explore these aspects, highlighting the solubility in polar solvents and thermal properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Chemical properties analysis often involves studying the compound's reactivity towards various chemical agents. Prek et al. (2015) described metal-free syntheses of pyridines, providing insights into the compound's reactivity and potential for forming heterocyclic structures (Prek et al., 2015).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-5-4-6-19(14(13)2)24-12-16(11-20(24)26)21(27)23-18-9-7-17(8-10-18)22-15(3)25/h4-10,16H,11-12H2,1-3H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMDMZUMRTGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013089.png)






![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4013136.png)
![2-{4-amino-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}cyclohexanone](/img/structure/B4013142.png)

![N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]acetamide](/img/structure/B4013152.png)

![4-(1,3-benzodioxol-5-yl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4013171.png)
![1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4013174.png)